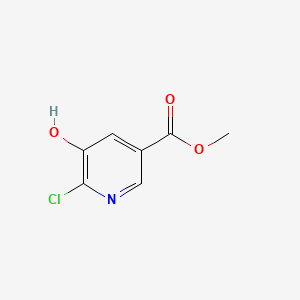

Methyl 6-chloro-5-hydroxynicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in the realms of organic and medicinal chemistry. nih.govresearchgate.netrsc.org Its presence is ubiquitous in nature, forming the core of essential biomolecules like the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. nih.govnih.govtandfonline.com In the pharmaceutical industry, pyridine and its derivatives are integral components in a multitude of approved drugs, showcasing a wide range of therapeutic applications. nih.govresearchgate.netrsc.orgtandfonline.com The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a key point for hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov The ability of the pyridine scaffold to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules, leading to the development of potent and selective therapeutic agents. researchgate.netnih.gov

Overview of Halogenated and Hydroxylated Pyridines in Advanced Chemical Synthesis

The introduction of halogen and hydroxyl groups onto the pyridine ring significantly expands its synthetic utility and biological activity. Halogenated pyridines are crucial intermediates in cross-coupling reactions, allowing for the construction of complex molecular architectures. acs.org The position of the halogen atom dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution. abertay.ac.uk This reactivity is exploited in the synthesis of a wide array of substituted pyridines. abertay.ac.uk

Hydroxylated pyridines, also known as pyridinols, are equally important. The hydroxyl group can act as a directing group in electrophilic aromatic substitution and can be converted into other functional groups. The tautomeric equilibrium between the hydroxy and oxo forms of pyridinols adds another layer of complexity and synthetic potential. The strategic placement of both halogen and hydroxyl groups on a pyridine ring creates a highly versatile building block with multiple reactive sites, enabling the synthesis of diverse and complex molecules. chemicalbook.com

Methyl 6-chloro-5-hydroxynicotinate as a Key Intermediate and Research Subject

Within the family of substituted pyridines, this compound has emerged as a compound of significant interest. Its structure, featuring a chloro, a hydroxyl, and a methyl ester group on the pyridine core, makes it a valuable intermediate for synthetic chemists. chemicalbook.com This trifunctionalized scaffold allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. chemicalbook.com

One of the most notable applications of this compound is as a key intermediate in the synthesis of 5-Hydroxy-Imidacloprid. chemicalbook.comchemicalbook.combiozol.delookchem.comas-1.co.jp Imidacloprid is a widely used neuroactive insecticide, and its metabolite, 5-Hydroxy-Imidacloprid, is crucial for studying its environmental fate and metabolic pathways. chemicalbook.comchemicalbook.combiozol.delookchem.comas-1.co.jp The synthesis of this metabolite relies on the specific functional group arrangement present in this compound.

The compound itself has been the subject of research, with studies exploring its synthesis and reactivity. For instance, a method for its preparation involves the chlorination of methyl 5-hydroxynicotinate using N-chlorosuccinimide. google.com

Scope and Objectives of Research on this compound

Ongoing and future research on this compound is multifaceted. A primary objective is the optimization of its synthesis to develop more efficient, cost-effective, and environmentally friendly methods. Further exploration of its reactivity is also crucial to unlock its full potential as a versatile building block in organic synthesis.

Given its role as a precursor to biologically active molecules, another key research area is the design and synthesis of novel compounds derived from this compound. These new derivatives could possess unique pharmacological or agrochemical properties. Investigating the biological activities of these novel compounds is a critical step in identifying potential new drug candidates or crop protection agents. The unique combination of functional groups in this compound provides a rich platform for the development of new chemical entities with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHYBCAMKQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919689 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91507-30-1 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Methyl 6 Chloro 5 Hydroxynicotinate

Electrophilic Aromatic Substitution Reactions on the Nicotinate (B505614) Core

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity of the nicotinate core in Methyl 6-chloro-5-hydroxynicotinate is significantly influenced by its substituents. The hydroxyl group at the C5 position is a powerful activating group and directs electrophiles to the ortho and para positions. Conversely, the methoxycarbonyl group at C3 and the chloro group at C6 are deactivating.

Electrophilic substitution is therefore directed by the potent activating effect of the hydroxyl group. The positions ortho (C4 and C6) and para (C2) to the hydroxyl group are electronically enriched. Of these, the C2 and C4 positions are available for substitution. A notable example of electrophilic substitution on a closely related precursor, methyl 5-hydroxynicotinate, is its chlorination to yield the title compound.

Table 1: Electrophilic Aromatic Substitution

| Starting Material | Reagents & Conditions | Product | Description | Reference |

|---|---|---|---|---|

| Methyl 5-hydroxynicotinate | N-Chlorosuccinimide (NCS), Dimethylformamide (DMF), 80°C | This compound | Chlorination at the C6 position, ortho to the activating hydroxyl group. |

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the pyridine ring nitrogen and the adjacent ester group facilitates the attack of nucleophiles at this position, enabling the displacement of the chloride leaving group. This reactivity is a key feature in the synthetic utility of the compound, allowing for the introduction of a variety of functional groups.

The displacement of the C6-chloro group by nitrogen nucleophiles is a well-established transformation for related chloropyridine structures. For analogous compounds such as ethyl 5-chloro-6-hydroxynicotinate and other 6-chloronicotinates, the chloro group can be readily substituted by ammonia (B1221849) or various primary and secondary amines. chemicalbook.comresearchgate.net These reactions typically proceed by heating the chloronicotinate with the amine, sometimes in a solvent and in the presence of a base to neutralize the HCl generated. This provides a direct route to 6-aminonicotinate derivatives, which are valuable intermediates. researchgate.net

Table 2: Representative Amination Reaction

| Reactant | General Nucleophile | General Product | Description | Reference |

|---|---|---|---|---|

| This compound | Amine (R-NH₂) | Methyl 6-(amino)-5-hydroxynicotinate | Displacement of the C6-chloro group with an amine. This reaction is reported for analogous compounds. | chemicalbook.comresearchgate.net |

Similar to amination, the chloro group can be displaced by oxygen nucleophiles such as alkoxides. For related compounds like ethyl 4-bromo-6-chloronicotinate, the chlorine at the 6-position is noted to be displaceable by alkoxides. vulcanchem.com This reaction, typically carried out by treating the substrate with a sodium or potassium alkoxide (e.g., sodium methoxide) in an appropriate solvent, results in the formation of a 6-alkoxynicotinate derivative. This provides a pathway to various ether-substituted pyridines.

Table 3: Representative Alkoxylation Reaction

| Reactant | General Nucleophile | General Product | Description | Reference |

|---|---|---|---|---|

| This compound | Alkoxide (R-O⁻) | Methyl 6-(alkoxy)-5-hydroxynicotinate | Substitution of the C6-chloro group with an alkoxide. This reaction is reported for analogous chloronicotinates. | vulcanchem.com |

The introduction of sulfur-based functional groups can be achieved through the reaction of this compound with sulfur nucleophiles. For the analogous ethyl ester, it is reported that the chloro group can be substituted with thiols. chemicalbook.com This reaction is typically performed by treating the chloropyridine with a thiol in the presence of a base, or with a pre-formed thiolate salt (e.g., sodium thiomethoxide). This yields 6-thionylnicotinate derivatives, which can be further modified, making this a useful transformation in medicinal and materials chemistry.

Table 4: Representative Thiolation Reaction

| Reactant | General Nucleophile | General Product | Description | Reference |

|---|---|---|---|---|

| This compound | Thiolate (R-S⁻) | Methyl 6-(thio)-5-hydroxynicotinate | Displacement of the C6-chloro group with a thiol/thiolate. This reaction is noted for similar compounds. | chemicalbook.com |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is another key site of reactivity. It can undergo reactions typical of phenols, most notably etherification and esterification, allowing for further functionalization of the molecule.

The hydroxyl group can be readily converted into an ether or an ester.

Etherification has been specifically documented for this compound. In one synthetic procedure, the compound is treated with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide or acetone. This reaction proceeds smoothly to yield the corresponding 5-methoxy derivative, Methyl 6-chloro-5-methoxynicotinate.

Esterification of the hydroxyl group can be achieved using standard acylation methods. chemguide.co.uk For example, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) would convert the hydroxyl group into an ester (acyloxy group). This reaction is a common strategy for protecting hydroxyl groups or for modifying the properties of the molecule. chemguide.co.uklibretexts.org

Table 5: Reactions of the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product | Description | Reference |

|---|---|---|---|---|

| Etherification (Methylation) | Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃), Acetone, 50°C | Methyl 6-chloro-5-methoxynicotinate | Alkylation of the phenolic hydroxyl group to form a methyl ether. | [N/A, based on patent literature] |

| Esterification (Acylation) | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Methyl 6-chloro-5-(acyloxy)nicotinate | Conversion of the hydroxyl group to an ester. This is a standard transformation for phenols. | chemguide.co.uk |

Oxidation Reactions

The structure of this compound offers two primary sites susceptible to oxidation: the pyridine ring nitrogen and the phenolic hydroxyl group.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The oxidation of chloropyridines typically yields chloropyridine-N-oxides. chempanda.comwikipedia.org For instance, the oxidation of 2-chloropyridine (B119429) with reagents like peroxy acids or hydrogen peroxide in the presence of a suitable catalyst can produce 2-chloropyridine-N-oxide. wikipedia.orgdcu.iegoogle.com Studies using a supported sulfonic acid catalyst and aqueous hydrogen peroxide have shown that 2-chloropyridine can be converted to its N-oxide with high selectivity. google.com It is therefore anticipated that this compound would undergo a similar transformation under appropriate oxidizing conditions to yield this compound-N-oxide.

The second site for oxidation is the hydroxyl group at the C-5 position. Phenolic hydroxyl groups on pyridine rings can be oxidized to the corresponding keto form. For the related compound, ethyl 5-chloro-6-hydroxynicotinate, oxidation of the hydroxyl group is known to form a ketone, resulting in ethyl 5-chloro-6-oxonicotinate. Similarly, the hydroxyl group of methyl 2-fluoro-5-hydroxynicotinate can be oxidized. smolecule.com Furthermore, studies on the antioxidant activity of 5-hydroxynicotinate derivatives indicate their capacity to undergo oxidation. rrmedicine.rurrpharmacology.ru Enzymatic systems also demonstrate this reactivity; 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent enzyme, catalyzes the decarboxylative hydroxylation of substrates like 5-chloro-6-hydroxynicotinate. nsf.gov

Table 1: Potential Oxidation Products of this compound

| Starting Material | Reaction Type | Potential Product |

| This compound | N-Oxidation | This compound-N-oxide |

| This compound | Hydroxyl Group Oxidation | Methyl 6-chloro-5-oxo-1,5-dihydronicotinate |

Chelation and Complexation Studies

The molecular structure of this compound contains several potential donor atoms—the pyridine nitrogen, the phenolic oxygen, and the carbonyl oxygen of the ester group—making it a candidate for chelation and complex formation with metal ions. The coordination chemistry of substituted pyridines and nicotinic acid derivatives is well-documented. cdnsciencepub.comresearchgate.net

The nitrogen atom of the pyridine ring is a common coordination site for metals. The strength of this coordination is influenced by the electronic nature of the substituents on the ring. cdnsciencepub.comresearchgate.net Electron-withdrawing groups, like the chlorine atom at C-6, generally decrease the basicity of the pyridine nitrogen, potentially weakening its coordination to metal centers. Conversely, the electron-donating hydroxyl group at C-5 may partially counteract this effect.

The hydroxyl and carbonyl oxygens provide additional sites for metal binding, allowing for various coordination modes, including monodentate, bidentate, or bridging ligands. For example, derivatives of nicotinic acid can coordinate to metal ions through both the pyridine nitrogen and a carboxylate oxygen (N,O-chelation) or through two oxygen atoms (O,O-chelation). researchgate.netijcps.org In the case of this compound, bidentate chelation involving the phenolic oxygen and the pyridine nitrogen, or the phenolic oxygen and the carbonyl oxygen, is plausible. The formation of stable five- or six-membered chelate rings often drives the complexation process. Studies on related molecules show that transition metal complexes with nicotinic acid derivatives can form octahedral or square-planar geometries depending on the metal ion and reaction conditions. researchgate.net

Table 2: Potential Coordination Sites and Modes

| Donor Atom(s) | Potential Coordination Mode |

| Pyridine Nitrogen | Monodentate |

| Phenolic Oxygen | Monodentate |

| Carbonyl Oxygen | Monodentate |

| Pyridine Nitrogen & Phenolic Oxygen | Bidentate (N,O-chelation) |

| Phenolic Oxygen & Carbonyl Oxygen | Bidentate (O,O-chelation) |

Reactions of the Methyl Ester Group

The methyl ester functionality of this compound is a key reactive handle for further molecular transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to Carboxylic Acid

The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-5-hydroxynicotinic acid. This reaction is a standard transformation in organic chemistry. The reverse reaction, the esterification of 5-hydroxynicotinic acid with methanol, is a known synthetic route to the parent methyl ester. ontosight.ai Similarly, related compounds like ethyl 5-chloro-6-hydroxynicotinate are synthesized by the esterification of the corresponding carboxylic acid. In biological systems, the hydrolytic dechlorination of 6-chloronicotinic acid to 6-hydroxynicotinic acid is a known step in the degradation pathway by certain bacteria, highlighting the stability and accessibility of the carboxylic acid form. researchgate.net

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a large excess of another alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalyst like sulfuric acid or sodium alkoxide would result in the formation of the corresponding ethyl or propyl ester. masterorganicchemistry.com The reaction is typically reversible, and using the desired alcohol as the solvent drives the equilibrium toward the product. masterorganicchemistry.com This reaction allows for the modification of the ester group to tune the physical and chemical properties of the molecule.

Reduction to Alcohol

The methyl ester group is susceptible to reduction to a primary alcohol, which would yield (6-chloro-5-hydroxypyridin-3-yl)methanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) or diethyl ether. This is a fundamental reaction in organic synthesis for converting esters to primary alcohols. Enzymatic systems also catalyze the reduction of carbonyl groups to alcohols, for example, using alcohol dehydrogenases with cofactors like NADH or NADPH. kegg.jp

Table 3: Summary of Methyl Ester Group Transformations

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 6-chloro-5-hydroxynicotinic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 6-chloro-5-hydroxynicotinate |

| Reduction | LiAlH₄, then H₂O | (6-chloro-5-hydroxypyridin-3-yl)methanol |

Medicinal Chemistry and Drug Discovery Applications

Methyl 6-chloro-5-hydroxynicotinate as a Privileged Scaffold for Drug Design

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These core structures are considered "privileged" because they possess versatile binding properties, allowing for the development of a wide range of biologically active compounds through modification of their peripheral functional groups. nih.govd-nb.info The hydroxynicotinic acid moiety, the core of this compound, is one such scaffold. Its inherent ability to be synthetically modified makes it a valuable starting point for creating diverse compound libraries aimed at various therapeutic targets. nih.govchimia.ch

The utility of the this compound framework stems from the specific arrangement of its functional groups: a pyridine (B92270) ring, a hydroxyl group, a chlorine atom, and a methyl ester. This combination provides a platform for a multitude of chemical transformations. lookchem.com The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor. The hydroxyl and chloro groups can be modified or replaced to fine-tune the electronic properties, solubility, and binding interactions of the resulting derivatives. chemrxiv.org This versatility has established the nicotinic acid framework as a crucial intermediate in the synthesis of compounds for pharmaceutical and agrochemical research. jmb.or.kr For instance, derivatives of nicotinic acid have been explored for their anti-inflammatory, antimicrobial, and lipid-lowering activities. nih.govnih.gov The compound's role as a key building block in the synthesis of complex, biologically active molecules underscores its status as a privileged scaffold in drug discovery. lookchem.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding how modifications to the core structure impact their interaction with biological targets.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the pyridine ring of nicotinic acid derivatives can dramatically alter their biological effects. The electronic and steric properties of these substituents are key determinants of a molecule's potency and selectivity. nih.govsigmaaldrich.com

Research into nicotinic acid derivatives has yielded several key SAR insights:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. For example, in a series of nicotinic acid derivatives developed as anti-inflammatory agents, the type of substituent and its placement dictated the level of inhibition of inflammatory markers like TNF-α and IL-6. nih.gov

The Carboxyl Group: The carboxylic acid function (or its ester form) is often crucial for activity, particularly for compounds targeting receptors like the nicotinic acid receptor HCA2 (GPR109A). sigmaaldrich.comnih.gov Molecular modeling suggests a planar trans-propenoic acid pharmacophore is optimal for binding. sigmaaldrich.comebi.ac.uk

Adamantylthio Analogs: The introduction of a bulky adamantylthio group to the nicotinic acid scaffold has been shown to produce potent vasorelaxant activity. The acid form of these derivatives was found to be a more potent vasorelaxant than the corresponding amide or nitrile, highlighting the importance of the carboxyl group in this specific activity. mdpi.com

Thioether Linkages: In other series, picolyl thioethers demonstrated hypotensive activity that was superior to their ether or amide analogs, indicating that the nature of the linker atom or group significantly influences biological outcomes. mdpi.com

| Scaffold Modification | Resulting Compound Type | Observed Biological Effect | Reference |

| Addition of Adamantylthio group | 2-(1-adamantylthio)nicotinic acid | Potent vasorelaxant activity | mdpi.com |

| Conversion of carboxyl to amide/nitrile | 2-(1-adamantylthio)nicotinamide | Reduced vasorelaxant activity compared to the acid | mdpi.com |

| Introduction of various aryl/heteroaryl groups | Novel nicotinic acid amides | Significant anti-inflammatory activity | nih.gov |

| Replacement of ether with thioether linker | Picolyl thioethers | Enhanced hypotensive activity | mdpi.com |

Bioisosteric Replacements of the Chloro and Hydroxyl Groups

Bioisosterism is a strategy in drug design where one atom or functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. ufrj.brscispace.com This technique can be used to improve potency, alter selectivity, reduce toxicity, or modify the pharmacokinetic profile of a compound. researchgate.netcambridgemedchemconsulting.com

Chloro Group: The chlorine atom is a versatile substituent in medicinal chemistry. It can act as a bioisostere for several groups, including methyl (CH₃), trifluoromethyl (CF₃), and cyano (CN) groups, depending on the molecular context. chemrxiv.org Its ability to mimic both electron-donating and electron-withdrawing groups makes it a valuable tool in SAR studies. chemrxiv.org

Methyl Group (CH₃): The "methyl-chloro equivalence" is a known concept where the similar size and lipophilicity allow for this substitution. chemrxiv.org

Ethynyl (B1212043) Group (-C≡CH): In some contexts, the ethynyl group can serve as a bioisostere for chlorine. This is exemplified by the EGFR inhibitors gefitinib (B1684475) (containing chlorine) and erlotinib (B232) (containing an ethynyl group), where the ethynyl group mimics a halogen bond interaction. nih.gov

Other Halogens (F, Br): While replacing chlorine with other halogens is a common strategy, the differences in bond strength and the nature of halogen bonding must be considered. cambridgemedchemconsulting.com

Hydroxyl Group: The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor. Its replacement can significantly impact binding affinity and metabolic stability.

Amino Group (-NH₂): The amino group is a classic bioisostere for the hydroxyl group due to similar steric size and hydrogen bonding capabilities. u-tokyo.ac.jp

Sulfonamide Group (-NHSO₂R): An arylsulfonamide group can sometimes replace a phenolic hydroxyl group, mimicking its acidic properties and hydrogen bonding characteristics. ufrj.brresearchgate.net

Hydroxamic Acid (-CONHOH): This group is a powerful metal-chelating moiety and can be considered a bioisostere for carboxylic acids, but its ability to interact with metal ions also makes it a potential replacement for hydroxyl groups in metalloenzyme inhibitors. unimi.it

Fluorine (-F): In certain cases, fluorine can replace a hydroxyl group to block metabolic oxidation at that position. u-tokyo.ac.jp

Conformational Analysis in Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand how a ligand like a derivative of this compound fits into the binding site of a receptor or enzyme. embopress.org This understanding is crucial for designing more potent and selective drugs.

The binding of a ligand to its target is a dynamic process that often involves conformational changes in both the ligand and the protein. embopress.orgelifesciences.org For nicotinic acetylcholine (B1216132) receptors (nAChRs), the targets of many neuro-active compounds, ligand binding at the interface between subunits triggers a conformational change that opens the ion channel. wikipedia.orgfrontiersin.org

Computational methods and structural biology techniques are key tools in this analysis:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. pnas.org Docking studies with nicotinic acid derivatives have helped to rationalize their binding modes and SAR. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic movements of the ligand-receptor complex over time, revealing key conformational rearrangements that occur upon binding, such as the "flip, flop, and fix" mechanism observed at nAChR neurotransmitter sites. nih.gov

X-ray Crystallography: Crystal structures of ligands bound to their targets or target surrogates (like the acetylcholine-binding protein, AChBP) provide a static snapshot of the binding interaction at atomic resolution, revealing crucial contacts and the conformation of the bound ligand. embopress.orgpnas.org

Analysis of these interactions shows that agonists often induce a "wrapping" of flexible loops (like loop C in nAChRs) around the ligand, stabilizing the active conformation of the receptor. embopress.org Understanding these detailed interactions allows for the rational design of new derivatives with improved affinity and efficacy.

Applications in Specific Therapeutic Areas

Anti-infective Agents (e.g., as intermediate for Imidacloprid metabolite and other neuro-active insecticides)

This compound is a significant chemical intermediate in the synthesis of anti-infective agents, particularly neuro-active insecticides. chemicalbook.combiozol.deas-1.co.jp Its most prominent role is as a precursor for the synthesis of 5-Hydroxy-Imidacloprid, a major metabolite of the widely used neonicotinoid insecticide, Imidacloprid. lookchem.comchemicalbook.comorst.edu

Imidacloprid functions as a systemic insecticide that acts on the central nervous system of insects. wikipedia.org It selectively binds to nicotinic acetylcholine receptors (nAChRs), causing a blockage of the neuronal pathway. orst.edu This interference with nerve impulse transmission leads to paralysis and death of the insect. wikipedia.org

The synthesis of this important metabolite for research and reference standards relies on this compound as a key starting material. lookchem.comchemicalbook.com The presence of the chloro and hydroxyl groups on the nicotinic acid framework provides the necessary chemical handles to construct the more complex 5-Hydroxy-Imidacloprid molecule. lookchem.com The development of synthetic routes to this and other pyridine-based insecticides is an active area of research, driven by the need for effective pest control agents in agriculture. growingscience.comsemanticscholar.orgbohrium.comresearchgate.netresearchgate.net

Anticancer Research

The nicotinic acid framework is a recognized scaffold in the development of novel anticancer agents, with nitrogen-containing heterocyclic compounds often showing superior efficacy in this regard. researchgate.net Derivatives of nicotinic acid have gained significant attention for their diverse biological activities, which are leveraged in anticancer drug discovery. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the closely related analogue, Ethyl 5-chloro-6-hydroxynicotinate (E6HN), has demonstrated potential anticancer properties. In vitro research has shown that E6HN can induce apoptosis in cancer cell lines. Specifically, it has been reported to exhibit cytotoxic effects against HeLa cells, with an IC50 value of approximately 3.89 µM. The biological activity of such compounds is attributed to the specific arrangement of substituents on the pyridine ring. The chloro and hydroxyl groups are key features that can facilitate interactions, such as hydrogen bonding, with molecular targets like enzymes and receptors, potentially modulating biochemical pathways involved in cancer progression.

Neurological Disorders (e.g., GPR6 modulation)

G protein-coupled receptor 6 (GPR6) is an orphan receptor that is highly expressed in the medium spiny neurons of the striatum. nih.gov This localization makes it a key therapeutic target for neurological conditions like Parkinson's disease, where the striatopallidal pathway is significantly affected by the loss of dopaminergic neurons. nih.gov Modulating this neurocircuitry is a promising strategy for treatment. nih.gov Research in this area has led to the development of CVN424, a potent and selective small-molecule inverse agonist for GPR6 that has advanced to clinical evaluation. nih.gov This compound has demonstrated efficacy in preclinical models of Parkinson's disease, where it reverses motor deficits. nih.gov The development of complex molecules like CVN424 often involves versatile chemical building blocks, and substituted nicotinates such as this compound serve as valuable starting materials or scaffolds for creating libraries of compounds aimed at such specific neurological targets.

Anti-inflammatory and Antiviral Activities

This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including antiviral and anti-inflammatory agents. googleapis.com For instance, it is used as a starting material in the synthesis of compounds designed to treat Hepatitis B virus (HBV) infections. googleapis.com These compounds aim to inhibit the production of viral antigens like HBeAg and HBsAg, addressing a key need for new anti-HBV therapies. googleapis.com

In the realm of anti-inflammatory research, depsides, which are compounds containing two or more aromatic rings linked by an ester bond, are known for their potent activities, including the inhibition of prostaglandin (B15479496) and leukotriene biosynthesis. tandfonline.comtandfonline.com Synthesis of novel depside derivatives has yielded compounds with significant biological effects. tandfonline.comtandfonline.com One such study involved the synthesis of a series of depsides, including 2-(2-Methoxy-2-oxoethyl)phenyl 5-chloronicotinate, a structural relative of this compound. tandfonline.comtandfonline.com Furthermore, metalloproteases are implicated in the pathology of inflammatory disorders such as rheumatoid arthritis, and compounds that inhibit these enzymes are of significant therapeutic interest. google.com The chemical scaffold of this compound is relevant to the development of inhibitors for such enzymes. google.com

Table 1: Synthesized Nicotinic Acid Derivatives and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

|---|---|---|---|

| 2-(2-Methoxy-2-oxoethyl)phenyl 5-chloronicotinate | C15H12ClNO4 | 306.0 tandfonline.comtandfonline.com | Synthesized as part of a series of novel depsides. tandfonline.comtandfonline.com |

Enzyme Inhibitor Development

The structure of this compound, featuring chloro and hydroxyl groups on a pyridine ring, makes it an attractive scaffold for designing enzyme inhibitors. These functional groups can form specific interactions within the active sites of enzymes, thereby modulating their activity. This principle is applied in the development of various therapeutic agents. For example, the discovery of a novel class of benzimidazole-based direct activators of AMP-activated protein kinase (AMPK) involved a hit-to-lead optimization process. nih.gov AMPK is a crucial cellular energy sensor and a master regulator of metabolism, making its activation a key strategy for treating type 2 diabetes. nih.gov The development of potent and selective activators like MK-3903 highlights the use of complex heterocyclic scaffolds that can be derived from versatile building blocks like substituted nicotinic acids. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in medicinal chemistry used to discover structurally novel compounds by modifying the central core of a known active molecule. dtic.milnih.gov This approach is widely used during lead optimization to overcome issues such as poor metabolic stability or to identify new intellectual property. dtic.milrsc.org The goal is to generate new lead series with improved efficacy and pharmacokinetic properties while retaining the key pharmacophoric features required for biological activity. dtic.mildundee.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(2-Methoxy-2-oxoethyl)phenyl 5-bromonicotinate |

| 2-(2-Methoxy-2-oxoethyl)phenyl 5-chloronicotinate |

| 2-(2-Methoxy-2-oxoethyl)phenyl 5-hydroxynicotinate |

| 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903) |

| CVN424 |

| Ethyl 5-chloro-6-hydroxynicotinate |

Mechanistic Insights into this compound: Biological Activity and Degradation

This compound is a substituted pyridine derivative that serves as a key synthetic intermediate. Understanding its potential biological roles and environmental fate requires an examination of the mechanistic pathways of its bioactive derivatives and the metabolic routes through which related nicotinic acid compounds are transformed. This article explores the molecular mechanisms of action, biotransformation pathways, and interactions with biological macromolecules relevant to this compound.

Mechanistic Studies of Biological Activity and Degradation Pathways

Methyl 6-chloro-5-hydroxynicotinate is a recognized precursor in the synthesis of 5-Hydroxy-Imidacloprid, a significant metabolite of the neonicotinoid insecticide Imidacloprid. The biological activity of derivatives of this compound is therefore best understood through the mechanism of these neonicotinoid compounds.

Neonicotinoids, including Imidacloprid and its hydroxylated metabolites, function as potent neurotoxins in insects. nih.gov Their primary mode of action is as agonists of the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. nih.govcnagrochem.comorst.edu By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids bind irreversibly. nih.gov This persistent binding initially causes a spontaneous discharge of nerve impulses, leading to overstimulation, which is followed by a complete blockage of the nerve signal as the receptors become desensitized. nih.govorst.edu This disruption of nerve impulse transmission results in paralysis and death of the target insect.

The environmental persistence and biological transformation of this compound are governed by enzymatic processes, particularly those found in microorganisms capable of degrading pyridine-based compounds. These processes involve key steps of dechlorination and hydroxylation.

The degradation of chlorinated and hydroxylated nicotinic acid derivatives is initiated by specific enzymes that modify the pyridine (B92270) ring, making it susceptible to cleavage.

Dechlorination: The first step in the breakdown of chlorinated pyridines often involves hydrolytic dechlorination. For instance, the bacterium Bradyrhizobiaceae strain SG-6C was found to mineralize 6-chloronicotinic acid by first converting it to 6-hydroxynicotinic acid via a chlorohydrolase enzyme. This hydrolytic removal of the chlorine atom is a critical detoxification step that paves the way for further metabolism through established nicotinic acid degradation pathways.

Hydroxylation and Decarboxylation: Nicotinic acid and its derivatives are frequently hydroxylated by microbial enzymes. semanticscholar.org A common initial step is the hydroxylation at the 6-position to form 6-hydroxynicotinic acid (6-HNA). semanticscholar.orgnih.gov This reaction can be catalyzed by nicotinic acid dehydrogenase, where the oxygen atom for the hydroxyl group is derived from water, not molecular oxygen. semanticscholar.orgnih.gov Following this, a key enzyme, 6-hydroxynicotinate 3-monooxygenase (NicC), catalyzes a rare decarboxylative hydroxylation. nih.govwikipedia.orgresearchgate.net This flavoprotein (FAD) converts 6-HNA into 2,5-dihydroxypyridine (B106003) (2,5-DHP), a central intermediate in many pyridine degradation pathways. wikipedia.orguniprot.org The enzyme is also active on substituted analogs like 5-chloro-6-hydroxynicotinate. nih.gov

Numerous aerobic microorganisms can utilize nicotinic acid and its derivatives as their sole source of carbon and nitrogen. nih.gov The degradation pathways generally converge on a few key intermediates before ring cleavage. semanticscholar.org

The aerobic catabolism of nicotinic acid in many bacteria, such as Pseudomonas putida, proceeds through the "maleamate pathway". semanticscholar.org This pathway begins with the conversion of nicotinic acid to 6-hydroxynicotinic acid (6-HNA), followed by the conversion of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP). semanticscholar.org The 2,5-DHP is then cleaved by a dioxygenase enzyme to form N-formylmaleamic acid, which is further metabolized to fumaric acid and ultimately enters the central carbon metabolism. semanticscholar.org

Different genera of bacteria have evolved distinct pathways for nicotinic acid degradation, as summarized in the table below.

| Bacterial Genus | Key Intermediate(s) | Degradation Pathway/Enzymes | References |

| Pseudomonas | 6-Hydroxynicotinic acid, 2,5-Dihydroxypyridine | Maleamate Pathway via 6-hydroxynicotinate 3-monooxygenase (NicC) and 2,5-dihydroxypyridine dioxygenase (NicX). | semanticscholar.org |

| Bacillus | 6-Hydroxynicotinic acid, 2,3,6-Trihydroxypyridine | Pathway diverges after 6-HNA formation compared to Pseudomonas. | semanticscholar.org |

| Eubacterium | 6-Hydroxynicotinic acid | Anaerobic degradation pathway. | semanticscholar.orgnih.gov |

| Bradyrhizobiaceae | 6-Hydroxynicotinic acid | Begins with hydrolytic dechlorination of 6-chloronicotinic acid. | |

| Alcaligenes | 6-Hydroxynicotinic acid, 2,5-Dihydroxypyridine | Utilizes a highly conserved nicotinic acid degradation cluster. | |

| Arthrobacter | 2,6-Dihydroxypyridine | Involved in degrading chlorinated pyridines like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of chlorpyrifos. | nih.gov |

The biotransformation of this compound and related compounds is mediated by enzymes with highly specific active sites tailored to bind and catalyze reactions on the pyridine ring.

6-Hydroxynicotinate 3-monooxygenase (NicC): This Class A flavin-dependent monooxygenase catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-DHP. nih.govuniprot.org Structural and functional analyses have identified key residues within its binding pocket that are critical for substrate binding and catalysis. nih.gov In Bordetella bronchiseptica, residues Tyr215 and His47 are crucial determinants for both binding the 6-HNA substrate and for efficiently coupling the reaction to produce 2,5-DHP. nih.gov The proposed mechanism involves an electrophilic aromatic substitution where the His47-Tyr215 pair may act as the general base to facilitate the hydroxylation of the substrate. nih.gov

2,5-Dihydroxypyridine (DHP) Dioxygenase (NicX): This enzyme catalyzes the subsequent ring-cleavage step, converting 2,5-DHP into N-formylmaleamic acid. sjtu.edu.cn NicX from Pseudomonas putida KT2440 is a mononuclear non-heme Fe(II) dioxygenase. sjtu.edu.cnnih.gov The crystal structure of its resting state reveals an octahedral coordination for the Fe(II) ion with two histidine residues (His265, His318), one serine (Ser302), one aspartate (Asp320), and two water molecules. sjtu.edu.cn The substrate, DHP, does not bind directly to the iron ion but is positioned and stabilized in the active site through interactions with residues Leu104 and His105, which guides it for the reaction. sjtu.edu.cn The catalytic mechanism is initiated by the attack of an Fe(III)-superoxide species onto the substrate, a process mediated by a proton-coupled electron transfer involving the adjacent His105 residue. nih.govacs.org

Future Directions and Emerging Research Avenues

Application in Materials Science and Polymer Chemistry

The inherent functionalities of Methyl 6-chloro-5-hydroxynicotinate make it an intriguing candidate for the development of advanced materials. The pyridine (B92270) nitrogen, hydroxyl group, and chloro-substituent offer multiple sites for polymerization and functionalization, suggesting a future in specialty polymers and coordinated materials.

Researchers are increasingly exploring pyridine-based functional monomers to create polymers with bespoke properties. researchgate.netresearchgate.net The pyridine unit can be integrated into polymer backbones to influence chain conformation, thermal stability, and metal coordination capabilities. For this compound, the hydroxyl group could be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could be used to synthesize polymers with pendant functional pyridine rings. Such polymers have potential applications as ion-sensing materials, where the pyridine nitrogen can interact with metal ions, leading to detectable changes in optical properties like fluorescence. rsc.org

Another significant area of exploration is the use of nicotinic acid derivatives in the construction of Metal-Organic Frameworks (MOFs). nih.govscirp.org MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. The carboxylate function (after hydrolysis of the methyl ester) and the pyridine nitrogen of the scaffold are ideal for coordinating with metal centers. rsc.org The chloro and hydroxyl groups would add further functionality to the pores of the resulting MOF, potentially enabling applications in gas sorption, catalysis, or the selective sensing of small molecules. rsc.orgresearchgate.net

Table 1: Potential Applications in Materials Science

| Potential Application Area | Enabling Functional Group(s) | Hypothesized Material Property/Function | Relevant Research Context |

|---|---|---|---|

| Functional Polymers | Hydroxyl (for polymerization), Pyridine Nitrogen | Metal ion sensing, pH-responsive materials, enhanced thermal stability. | Development of novel 2,6-substituted pyridine derivative-containing conjugated polymers for ion sensing. rsc.orggoogle.com |

| Metal-Organic Frameworks (MOFs) | Carboxylate (from ester hydrolysis), Pyridine Nitrogen, Chloro/Hydroxyl groups | Selective gas adsorption, heterogeneous catalysis, chemical sensing of nitroaromatics. | Synthesis of MOFs from nicotinic acid derivatives for luminescence sensing and magnetic applications. rsc.orgresearchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Pyridine Nitrogen, Hydroxyl Group | Creates synthetic materials with specific binding sites for target molecules. | Use of pyridine-based functional monomers for stoichiometric non-covalent molecular imprinting. researchgate.netresearchgate.net |

Development of Novel Synthetic Methodologies

While established methods exist for the synthesis of this compound, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. Advances in organic synthesis offer several promising directions. nih.govscispace.com

One major avenue is the application of transition-metal-catalyzed C-H activation. thieme-connect.com These reactions offer a powerful way to form new bonds by directly functionalizing the carbon-hydrogen bonds of the pyridine ring, potentially bypassing multiple steps required in traditional syntheses. benthamdirect.comacs.org Research into the selective C-H functionalization of pyridines could lead to novel methods for introducing the chloro or hydroxyl group, or for further derivatizing the molecule at other positions. organic-chemistry.orgresearchgate.net

Furthermore, the fields of flow chemistry and biocatalysis present opportunities to modernize the synthesis.

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for potentially hazardous chlorination reactions.

Biocatalysis : The use of enzymes to perform specific chemical transformations is a cornerstone of green chemistry. Research into enzymes like halogenases or hydroxylases that can act on pyridine scaffolds could provide highly selective and environmentally benign routes to this compound and its analogs.

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantage | Research Focus | Reference Concept |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | High atom economy, access to novel derivatives, fewer synthetic steps. | Developing catalysts for regioselective functionalization of the pyridine core. | One-pot synthesis of highly substituted pyridines from imines and alkynes via C-H activation. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, higher yields, and purity. | Optimizing reaction conditions for chlorination and other modifications in a flow system. | General advantages of flow chemistry for the synthesis of pharmaceutical intermediates. |

| Biocatalysis / Enzymatic Synthesis | High selectivity (regio- and stereo-), mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes (e.g., halogenases) that act on pyridine substrates. | General application of biocatalysis in synthesizing heterocyclic compounds. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on datasets of pyridine derivatives and their measured biological activities, researchers can build models that predict the potency or toxicity of new, unsynthesized compounds. researchgate.netresearchgate.net This allows for the rapid in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. scielo.br

Generative AI models represent a more advanced frontier. nih.gov These models can be trained on the structural rules of chemistry and the features of known active molecules to design entirely new compounds. nih.gov Using this compound as a starting scaffold, a generative model could propose novel derivatives optimized for binding to a specific biological target, such as a kinase or G-protein coupled receptor (GPCR), while simultaneously predicting favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. acs.orgrsc.org

Table 3: Hypothetical AI/ML Workflow in Drug Discovery

| Stage | AI/ML Tool/Technique | Input Data | Potential Output for this compound |

|---|---|---|---|

| 1. Hit-to-Lead Optimization | QSAR Modeling, Random Forest, Support Vector Machines (SVM) | Activity data of known pyridine derivatives. | Predicted biological activity (e.g., pIC50) for novel derivatives; identification of key structural features for potency. bohrium.com |

| 2. De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Scaffold of the compound, desired physicochemical properties. | Generation of novel, synthetically accessible molecules based on the core scaffold with predicted high affinity for a chosen target. nih.gov |

| 3. Virtual Screening & Prioritization | AI-powered Molecular Docking, ADMET Prediction Models | Generated library of new molecules, 3D structure of the biological target. | A ranked list of candidate molecules with the best-predicted binding affinity, selectivity, and drug-like properties. receptor.ainih.gov |

Exploration of New Therapeutic Targets and Disease Areas

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov While derivatives of this compound have been explored as gamma-secretase modulators and insecticide metabolites, its structural motifs suggest potential activity against a wider range of biological targets and diseases. ijsat.orgdovepress.com

One of the most promising areas is in oncology, particularly as kinase inhibitors. google.com Aurora kinases, for example, are critical regulators of cell division and are often overexpressed in tumors. Several series of nicotinamide (B372718) and nicotinic acid derivatives have been identified as potent Aurora kinase inhibitors. bohrium.comnih.gov The core structure of this compound provides a viable starting point for designing new selective kinase inhibitors. researchgate.net

Another emerging target class is enzymes involved in cellular metabolism, which is often dysregulated in cancer. Nicotinamide phosphoribosyltransferase (NAPRT) is a key enzyme in an NAD+ biosynthesis pathway that some cancers rely on. Virtual screening efforts have identified other hydroxynicotinic acids as potential NAPRT inhibitors, suggesting that derivatives of this compound could be explored for similar activity, potentially as part of a combination therapy to starve cancer cells of energy. mdpi.com Further, the broad bioactivity of nicotinic acid derivatives against various receptors and enzymes makes them candidates for CNS disorders, inflammatory conditions, and infectious diseases. researchgate.netjchemrev.com

Table 4: Potential New Therapeutic Targets and Disease Areas

| Potential Therapeutic Target | Associated Disease Area | Rationale for Exploration | Supporting Literature Concept |

|---|---|---|---|

| Aurora Kinases (A, B) | Oncology (various solid tumors) | Nicotinamide derivatives have shown potent inhibition of Aurora kinases, and the scaffold is suitable for modification. | Discovery of nicotinamide derivatives as potent Aurora kinase inhibitors for antitumor activity. nih.gov |

| Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) | Oncology (NAPRT-proficient cancers) | Other hydroxynicotinic acid analogs inhibit this key enzyme in NAD+ metabolism, a vulnerability in some cancers. | Identification of new NAPRT inhibitors through in silico screening of nicotinic acid analogs. mdpi.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oncology (anti-angiogenesis) | Novel nicotinic acid derivatives have been synthesized that show potent and selective VEGFR-2 inhibition. | Design of nicotinic acid-based agents with selective inhibitory efficacy against VEGFR-2. nih.gov |

| G-Protein Coupled Receptors (GPCRs) / Ion Channels | CNS Disorders (e.g., depression, epilepsy) | The pyridine scaffold is common in CNS-active drugs and can be tailored to interact with various receptors. | Nicotinic acid derivatives show activity as GPCR ligands and modulators of ion channels. researchgate.netjchemrev.comwindows.net |

Q & A

Q. What methodological frameworks are recommended for studying the ecological impact of this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests to assess persistence. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (logP >3 indicates high risk). Pair these with soil mobility studies (column leaching experiments) and algal toxicity assays (EC determination) for a comprehensive risk profile .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Optimize catalytic steps using immobilized enzymes or metal-organic frameworks (MOFs) to reduce waste. Apply life-cycle assessment (LCA) tools to compare energy efficiency and E-factor metrics across routes .

Q. What strategies are effective for analyzing photodegradation pathways of this compound under UV exposure?

- Methodological Answer : Use a solar simulator (AM 1.5G spectrum) to mimic natural conditions. Monitor degradation via LC-MS/MS, identifying intermediates through fragmentation patterns. Pair with radical scavenger experiments (e.g., tert-butanol for •OH quenching) to elucidate dominant pathways (hydrolysis vs. radical oxidation) .

Q. How can molecular docking studies predict the biological activity of this compound against enzymatic targets?

- Methodological Answer : Perform rigid-receptor docking (AutoDock) followed by flexible side-chain refinement (Rosetta). Validate binding poses with molecular dynamics simulations (NAMD/GROMACS) under physiological conditions (150 mM NaCl, 310 K). Cross-check with experimental IC values from enzyme inhibition assays .

Q. What systematic approaches ensure reproducibility in multi-step syntheses of this compound derivatives?

- Methodological Answer : Implement reaction monitoring via inline FTIR or Raman spectroscopy for real-time endpoint detection. Use design of experiments (DoE) to optimize variables (temperature, stoichiometry). Archive raw data (e.g., chromatograms, spectra) in FAIR-compliant repositories and provide step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.